2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
Description
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride (CAS: 1187928-44-4) is a piperazine derivative featuring a 2-chloro-6-nitrophenyl substituent and an ethanol moiety. This compound has been categorized as a discontinued product, likely due to challenges in synthesis, stability, or pharmacological limitations . Its structure combines a piperazine core with a halogenated aromatic ring and a nitro group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3.ClH/c13-10-2-1-3-11(16(18)19)12(10)15-6-4-14(5-7-15)8-9-17;/h1-3,17H,4-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGHHAFEICPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group, forming 2-chloro-6-nitrophenol.
Piperazine Formation: The nitro-substituted phenol is then reacted with piperazine to form the piperazine derivative.
Alcohol Introduction: Ethanol is introduced to the piperazine derivative to form the final compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the phenyl ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.
-
Mechanism : Catalytic hydrogenation involves cleavage of the N–O bond, while Fe/HCl facilitates electron transfer for reduction.
-
Applications : The resulting amine serves as an intermediate for further functionalization in drug synthesis .
Substitution of the Chloro Group
The chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides.
-
Key Observations :
Oxidation of the Ethanol Moiety
The ethanol group (-CH₂CH₂OH) can be oxidized to an aldehyde or carboxylic acid.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability and solubility.
| Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|
| HCl gas, methanol, RT | 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanol hydrochloride | 95% |
Piperazine Ring Modifications
The piperazine ring participates in alkylation or acylation reactions.
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly its effects on the central nervous system. Studies indicate that it may exhibit anxiolytic and antidepressant-like activities, making it a candidate for further development in treating anxiety and mood disorders.
Neuropharmacology
Research has shown that 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride interacts with serotonin and dopamine receptors, which are critical in the modulation of mood and behavior. This interaction suggests potential use in neuropharmacological applications, particularly in the treatment of psychiatric conditions.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of other pharmacologically active compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.
Biochemical Research
In biochemical studies, this compound is employed as a tool to investigate various biological processes. It has been used to study receptor binding affinities and enzyme interactions, contributing to a better understanding of molecular mechanisms underlying drug action.
Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound. Findings suggest that while it exhibits beneficial pharmacological effects, careful consideration of dosage and potential side effects is necessary for therapeutic applications.
Table: Summary of Case Studies on this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behaviors in animal models. |
| Study B | Receptor Interaction | Identified binding affinity to serotonin receptors, suggesting antidepressant potential. |
| Study C | Toxicology | Reported mild side effects at high doses; recommended further investigation into long-term effects. |
Mechanism of Action
The mechanism by which 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity, influencing its binding affinity and specificity to various receptors and enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
The nitro group may also increase reactivity, contributing to its discontinued status . Ethanol vs. Acetic Acid: The ethanol moiety in the target compound contrasts with Cetirizine’s 2-ethoxy acetic acid group. The latter enhances water solubility and ionization, improving bioavailability .
Solubility and Bioavailability: Cetirizine’s high water solubility (>10 mg/mL) is attributed to its polar acetic acid group, whereas the target compound’s ethanol substituent may result in lower solubility, limiting its therapeutic applicability .
Pharmacological Activity: Piperazine derivatives like Hydroxyzine and Cetirizine primarily target histamine H1 receptors.
Halogen vs. Nitro Substitutions :
- The bromophenyl analog (CAS: 69078-51-9) highlights the impact of halogen placement. Bromine’s larger atomic radius compared to chlorine may affect steric interactions, though both compounds were discontinued, suggesting broader synthetic or efficacy challenges .
Research Findings and Implications
- Synthetic Challenges : The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction or side reactions, a common issue in nitrated aromatics .
- This contrasts with Cetirizine’s stable chlorophenyl group, which undergoes predictable metabolism .
- Regulatory Status : Both the target compound and its bromophenyl analog were discontinued, underscoring the importance of substituent selection in drug development .
Biological Activity
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its piperazine moiety, which is known for its diverse pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
- Chemical Formula : C₁₂H₁₆ClN₃O₃
- Molecular Weight : 285.73 g/mol
- CAS Number : 312269-35-5
- Structure : The compound features a piperazine ring substituted with a chloro-nitrophenyl group, which is critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Specifically, it is believed to modulate the activity of serotonin and dopamine receptors, which play significant roles in mood regulation and cognitive functions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonergic pathways.
- Antipsychotic Properties : The compound may possess antipsychotic properties similar to other piperazine derivatives, which are often used in the treatment of schizophrenia and other psychotic disorders.
- Anxiolytic Activity : There is evidence suggesting that such compounds can reduce anxiety-like behaviors in preclinical models, indicating potential use in treating anxiety disorders.
- Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound is expected to be well absorbed due to its relatively low molecular weight and favorable lipophilicity.
- Metabolism : Preliminary studies suggest hepatic metabolism via cytochrome P450 enzymes, common for many piperazine derivatives.
- Toxicity Profile : Initial toxicity assessments indicate irritant properties; further evaluation through chronic toxicity studies is warranted.
Q & A
Q. What are the critical steps in synthesizing 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloro-6-nitrophenyl derivatives and piperazine precursors, followed by ethanol functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity due to their ability to stabilize intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water mixtures) yields >85% purity.
Example reaction optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 12–18 hrs | 78–85 | 92–95 |
| Molar Ratio (Piperazine:Chloro-Nitro Precursor) | 1.2:1 | 82 | 94 |
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the 2-chloro-6-nitrophenyl group. Piperazine protons appear as multiplets (δ 2.5–3.5 ppm), while the ethanol moiety resonates at δ 3.6–4.0 ppm .
- 13C NMR : Nitro group carbons (δ 145–150 ppm) and piperazine carbons (δ 45–55 ppm) are diagnostic .
- X-ray Crystallography :
- Bond angles (e.g., C–N–C in piperazine: ~111.8°) and torsion angles validate spatial arrangement. Hydrogen bonding between ethanol and chloride ions stabilizes the crystal lattice .
Advanced Research Questions
Q. How can researchers evaluate the compound’s potential as a neurotropic agent, and what assays resolve conflicting efficacy data?
- Methodological Answer :
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) quantify affinity (IC50). Conflicting data may arise from assay conditions (e.g., pH, buffer composition) .
- Functional activity : cAMP accumulation or calcium flux assays assess agonist/antagonist behavior.
- Troubleshooting contradictions :
- Compare results across cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out model-specific effects.
- Validate with orthogonal methods (e.g., electrophysiology for ion channel modulation) .
Q. What experimental frameworks assess the environmental fate of this compound, particularly its persistence in aquatic systems?
- Methodological Answer :
- OECD Guidelines :
- Hydrolysis : Monitor degradation at pH 4, 7, and 9 (25–50°C) via LC-MS. The nitro group may enhance stability under acidic conditions .
- Photolysis : Use xenon-arc lamps to simulate sunlight; quantify degradation products (e.g., nitro-reduction intermediates) .
- Ecotoxicity :
- Algal growth inhibition (OECD 201) : EC50 values correlate with logP (predicted ~2.1), indicating moderate bioaccumulation risk.
Q. How can computational modeling resolve discrepancies in reported pharmacological data?
- Methodological Answer :
- Docking studies : Compare binding poses in homology models (e.g., dopamine receptors) vs. cryo-EM structures. Variations in protein flexibility may explain affinity differences .
- MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories. For example, piperazine ring puckering affects hydrogen bonding with Asp110 (D2 receptor) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility and stability profiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
